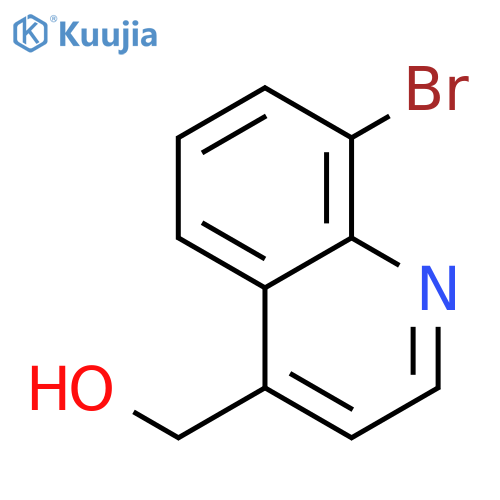

Cas no 1190315-99-1 ((8-Bromoquinolin-4-yl)methanol)

1190315-99-1 structure

商品名:(8-Bromoquinolin-4-yl)methanol

CAS番号:1190315-99-1

MF:C10H8BrNO

メガワット:238.08062171936

MDL:MFCD12828255

CID:1026391

(8-Bromoquinolin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (8-Bromoquinolin-4-yl)methanol

- 8-bromo-4-Quinolinemethanol

- QC-3894

-

- MDL: MFCD12828255

- インチ: InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2

- InChIKey: FIRODXFCQOQZSE-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)Br)N=CC=C2CO

計算された属性

- せいみつぶんしりょう: 236.97900

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 33.12000

- LogP: 2.48960

(8-Bromoquinolin-4-yl)methanol セキュリティ情報

- 危険レベル:IRRITANT

(8-Bromoquinolin-4-yl)methanol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(8-Bromoquinolin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D151909-1g |

(8-bromoquinolin-4-yl)methanol |

1190315-99-1 | 95% | 1g |

$980 | 2024-08-03 | |

| Key Organics Ltd | FS-2317-10G |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | >95% | 10g |

£2475.00 | 2025-02-09 | |

| Chemenu | CM145241-5g |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 98% | 5g |

$704 | 2021-08-05 | |

| Fluorochem | 042978-1g |

8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 95% | 1g |

£248.00 | 2022-03-01 | |

| Frontier Specialty Chemicals | Z15478-250mg |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 250mg |

$ 88.00 | 2023-09-07 | ||

| Key Organics Ltd | FS-2317-1G |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | >95% | 1g |

£330.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Z15478-250mg |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 98% | 250mg |

1386.0CNY | 2021-07-13 | |

| TRC | B998260-10mg |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B998260-100mg |

(8-Bromoquinolin-4-yl)methanol |

1190315-99-1 | 100mg |

$ 135.00 | 2022-06-06 |

(8-Bromoquinolin-4-yl)methanol 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1190315-99-1 ((8-Bromoquinolin-4-yl)methanol) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 68551-17-7(Isoalkanes, C10-13)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1190315-99-1)(8-Bromoquinolin-4-yl)methanol

清らかである:99%

はかる:1g

価格 ($):328.0